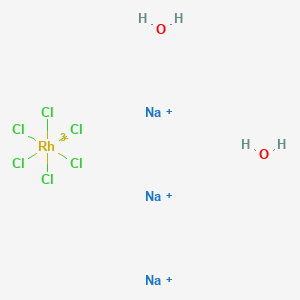

Sodium hexachlororhodate(III) dihydrate

CAS No.:

Cat. No.: VC17214595

Molecular Formula: Cl6H4Na3O2Rh

Molecular Weight: 420.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl6H4Na3O2Rh |

|---|---|

| Molecular Weight | 420.6 g/mol |

| IUPAC Name | trisodium;hexachlororhodium(3-);dihydrate |

| Standard InChI | InChI=1S/6ClH.3Na.2H2O.Rh/h6*1H;;;;2*1H2;/q;;;;;;3*+1;;;+3/p-6 |

| Standard InChI Key | IWVJAUVLRISAAG-UHFFFAOYSA-H |

| Canonical SMILES | O.O.[Na+].[Na+].[Na+].Cl[Rh-3](Cl)(Cl)(Cl)(Cl)Cl |

Introduction

Sodium hexachlororhodate(III) dihydrate is a chemical compound with the molecular formula Cl₆H₄Na₃O₂Rh. It is a hydrated form of sodium hexachlororhodate(III), which is a complex of rhodium(III) with sodium and chloride ions. This compound is of interest in various chemical and industrial applications due to its unique properties and reactivity.

Applications and Research Findings

While specific applications of sodium hexachlororhodate(III) dihydrate are not extensively documented, compounds of this nature are often used in catalysis, electrochemistry, and as precursors for other rhodium complexes. Rhodium complexes are known for their catalytic properties, particularly in hydrogenation reactions and as catalysts in the automotive industry for reducing emissions.

Safety and Handling

Handling sodium hexachlororhodate(III) dihydrate requires caution due to its potential toxicity and reactivity. It is classified with hazard statements such as H302 (harmful if swallowed) and H319 (causes serious eye irritation) . Proper safety equipment and procedures should be followed when handling this compound.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | Cl₆H₄Na₃O₂Rh |

| Molecular Weight | 420.62 g/mol |

| Appearance | Solid |

| Hazard Statements | H302, H319 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume